Cas no 2248287-62-7 (5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine)

5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine is a halogenated pyrimidine derivative with notable reactivity due to its bromo and difluoromethyl substituents. The bromine atom at the 5-position facilitates cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, while the 4-methoxy substituent influences electronic properties, aiding in regioselective functionalization. This compound is particularly useful in the development of bioactive molecules, offering versatility in medicinal chemistry applications. Its well-defined structure and functional group compatibility make it a reliable building block for constructing complex heterocyclic frameworks.
5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine structure
2248287-62-7 structure
Product Name:5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine
CAS No:2248287-62-7
MF:C6H5BrF2N2O
MW:239.017507314682
CID:5945335
PubChem ID:137938010
Update Time:2025-06-09

5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine
    • EN300-6511300
    • 2248287-62-7
    • Inchi: 1S/C6H5BrF2N2O/c1-12-6-3(7)2-10-5(11-6)4(8)9/h2,4H,1H3
    • InChI Key: TWIJZLXUCHMSQB-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(C(F)F)=NC=1OC

Computed Properties

  • Exact Mass: 237.95533g/mol
  • Monoisotopic Mass: 237.95533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35Ų

5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine Pricemore >>

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Additional information on 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine

Introduction to 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine (CAS No. 2248287-62-7)

5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine, identified by its Chemical Abstracts Service (CAS) number 2248287-62-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative has garnered considerable attention due to its versatile structural features and potential applications in drug development. The presence of a bromo substituent at the 5-position and a difluoromethyl group at the 2-position, combined with a methoxy group at the 4-position, endows this molecule with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.

The compound's molecular structure is characterized by a pyrimidine core, which is a heterocyclic aromatic ring containing nitrogen atoms. This core structure is fundamental in medicinal chemistry, as pyrimidines are prevalent in numerous biologically active molecules, including nucleoside analogs and antiviral agents. The specific substitution pattern of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine not only influences its reactivity but also its interaction with biological targets, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has seen a surge in the development of small-molecule inhibitors targeting various diseases. Pyrimidine derivatives, in particular, have been extensively studied for their role in inhibiting kinases, enzymes that play crucial roles in cell signaling pathways. The bromo and difluoromethyl groups in 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine are known to enhance binding affinity to protein targets, a feature that is highly desirable in drug design. Furthermore, the methoxy group can serve as a handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

One of the most compelling aspects of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel therapeutic agents with improved pharmacokinetic profiles and reduced side effects. For instance, studies have shown that derivatives of this compound exhibit potent activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and bioavailability, making it an attractive feature for drug candidates.

The agrochemical sector has also benefited from the exploration of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine. Its structural motifs are reminiscent of several commercially available herbicides and fungicides, suggesting potential applications in crop protection. By modifying the substituents on the pyrimidine ring, chemists can fine-tune the biological activity of these compounds to target specific pests or diseases while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices worldwide.

From a synthetic chemistry perspective, 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine offers a rich palette of reaction possibilities. The bromo atom can undergo cross-coupling reactions with various organic halides or boronic acids to introduce new functional groups at different positions on the ring. Similarly, the difluoromethyl group can be transformed into other fluorinated moieties through nucleophilic substitution or metal-catalyzed reactions. These transformations provide chemists with unparalleled flexibility in designing molecules with tailored properties.

The methoxy group at the 4-position can also be modified through oxidation or demethylation reactions to introduce additional functionality. This versatility makes 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine a cornerstone in medicinal chemistry libraries, enabling researchers to explore diverse chemical space efficiently. High-throughput screening (HTS) campaigns often utilize such compounds to identify hits with promising biological activity against disease targets.

Recent advancements in computational chemistry have further enhanced the utility of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine. Molecular modeling studies have been instrumental in predicting how different substituents on the pyrimidine ring influence binding affinity to biological targets. These predictions guide experimental design and help optimize lead compounds for clinical development. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process significantly.

The role of 5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine extends beyond academic research; it has found applications in industrial settings as well. Pharmaceutical companies often stockpile key intermediates like this one for rapid access during lead optimization campaigns. The agrochemical industry similarly relies on such building blocks to develop new products quickly in response to market demands and regulatory changes.

In conclusion,5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine (CAS No. 2248287-62-7) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for synthetic chemists seeking to develop novel biologically active molecules. As research continues to uncover new therapeutic possibilities and sustainable agricultural solutions,5-Bromo-2-(difluoromethyl)-4-methoxypyrimidine will undoubtedly remain at the forefront of chemical innovation.

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